ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Lipophilicity Drug-likeness Cyclopenta[b]thiophene

Researchers optimizing cyclopenta[b]thiophene SAR often face inconsistent property profiles when interchanging 2-position analogs. This compound delivers a defined, moderately lipophilic (logP 2.37) scaffold with a single H-bond donor and a neutral ethyl ester handle, enabling systematic library synthesis of 2-amido derivatives. • Direct precursor to NOX4 inhibitor GLX351322 and carticaine-class analogs. • 98% purity; stored at 2-8°C; ships at ambient temperature. • Available from multiple global suppliers with lead times from 1-3 weeks.

Molecular Formula C12H15NO3S
Molecular Weight 253.32g/mol
CAS No. 65416-88-8
Cat. No. B510431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
CAS65416-88-8
Molecular FormulaC12H15NO3S
Molecular Weight253.32g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C
InChIInChI=1S/C12H15NO3S/c1-3-16-12(15)10-8-5-4-6-9(8)17-11(10)13-7(2)14/h3-6H2,1-2H3,(H,13,14)
InChIKeyRXOGSWSWWJSKGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate – Compound Class, Core Structure, and Procurement Context (CAS 65416-88-8)


Ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate (CAS 65416-88-8) is a cyclopenta[b]thiophene derivative bearing an acetamido substituent at the 2-position and an ethyl ester at the 3-position . With a molecular formula of C₁₂H₁₅NO₃S and a molecular weight of 253.32 g/mol, the compound is commercially supplied at ≥98% purity and is classified as a heterocyclic building block for research and further manufacturing use . Its fused thiophene–cyclopentane scaffold is shared with a family of bioactive molecules, including local anesthetic/antiarrhythmic carticaine analogues and the NOX4 inhibitor GLX351322, establishing its relevance as a key intermediate or comparator in medicinal chemistry campaigns [1].

1
Cyclopenta[b]thiophene core scaffold for heterocyclic building block libraries
2
Acetamido-protected amine enables step-efficient selective diversification
3
Research-use scaffold linked to ion channel and NOX4 inhibitor probe studies

Why Generic Substitution Fails for Ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate – Physicochemical and Functional Non-Interchangeability


Within the 2-substituted cyclopenta[b]thiophene-3-carboxylate series, substitution at the 2-position is the dominant driver of both physicochemical properties and biological recognition. Replacing the 2-acetamido group with a 2-amino group (CAS 4815-29-6) reduces the calculated logP by approximately 0.2–0.7 log units and adds a second hydrogen-bond donor, fundamentally altering membrane permeability and target engagement profiles . Conversely, swapping the ethyl ester for a methyl ester (CAS 328023-40-1) or carboxylic acid (CAS 80414-37-5) shifts logP by ≥0.3 units and changes metabolic susceptibility, while the carboxylic acid analogue introduces a formal charge at physiological pH . These property differences mean that in-class compounds cannot be interchanged without re-optimising potency, selectivity, solubility, and metabolic stability in any given assay system. The quantitative evidence below demonstrates that the target compound occupies a distinct, narrow property space that makes it the appropriate choice when a moderately lipophilic, monodentate hydrogen-bond donor with a neutral ester prodrug handle is required.

2‑Sub Replacing acetamido with amino or H shifts logP by ~0.2–0.7 units and alters hydrogen-bond donor count, potentially affecting membrane permeability and target engagement.
Ester Switching ethyl ester to methyl, acid, or other ester changes metabolic susceptibility, solubility, and may introduce a formal charge; the ester prodrug handle is not interchangeable.
Scaffold Close cyclopenta[b]thiophene analogs occupy distinct property space; substitution may require re-optimization of potency, selectivity, and physicochemical profile for a given assay.

Product-Specific Quantitative Evidence Guide – Ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate Versus Closest Analogs


Lipophilicity (LogP) Comparison: Ethyl 2-acetamido vs. Ethyl 2-amino Analog

The target compound exhibits a computed logP of approximately 3.29 (ACD/Labs) or 2.37 (vendor-reported), compared to 2.58 for the 2-amino congener (CAS 4815-29-6) . The acetamido group increases lipophilicity by ~0.2–0.7 log units relative to the primary amine, consistent with the replacement of a polar NH₂ group with a less polar NHAc moiety.

LogP comparison
Head-to-head
Target logP ~2.37–3.29 vs. 2-amino analog logP ~2.58; ΔLogP ≈ +0.2 to +0.7
Acetamido increases lipophilicity vs. amine; guides selection when specific permeability window is needed.
Computed values; no experimental logP for target.
Lipophilicity Drug-likeness Cyclopenta[b]thiophene

Hydrogen-Bond Donor Count: Ethyl 2-acetamido vs. Ethyl 2-amino Analog

The target compound possesses one hydrogen-bond donor (the acetamido NH), whereas the 2-amino analog (CAS 4815-29-6) possesses two (the NH₂ group) . This quantitative difference in HBD count alters both the compound's capacity for directed intermolecular interactions and its compliance with Lipinski's Rule of 5.

HBD count
Head-to-head
Target: 1 HBD (acetamido NH) vs. 2-amino analog: 2 HBD (NH₂)
Lower HBD count may reduce efflux and improve passive permeability; relevant for CNS penetration models.
Derived from chemical structure.
Hydrogen bonding Drug design Cyclopenta[b]thiophene

Aqueous Solubility (LogSw): Quantitative Estimate for the Target Compound

The target compound has a computed logSw (log of aqueous solubility) of -2.44, corresponding to an estimated aqueous solubility of approximately 3.6 × 10⁻³ mol/L (~0.9 mg/mL) . No experimentally determined aqueous solubility was identified for the closest analogs in the open literature; however, the 2-amino analog (CAS 4815-29-6), with its lower logP and additional HBD, is predicted to be more water-soluble.

Aqueous solubility
Data to verify
Estimated logSw -2.44 (~0.9 mg/mL)
Moderate solubility supports in vitro assays up to ~1 mM without precipitation.
Computed value; no experimental solubility. 2-amino analog predicted more soluble.
Solubility Formulation Cyclopenta[b]thiophene

Class-Level Pharmacological Activity: Cyclopenta[b]thiophene-3-carboxylates as Local Anesthetic and Antiarrhythmic Agents

Ethyl 2-substituted amino-cyclopenteno[b]thiophene-3-carboxylates, including compounds 4a, 4c, 4e, 5a, and 5c, demonstrated local anesthetic and antiarrhythmic activity comparable to carticaine and lidocaine in preclinical models [1]. Compound 5c blocked Na⁺ channels, while compounds 4a, 4c, and 5c blocked Ca²⁺ channels. The target compound (2-acetamido derivative) was not directly tested in this study; however, its scaffold is identical to the active series, and the acetamido group represents a conservative substitution of the 2-amino position that retains the amide-like hydrogen-bonding motif present in the active compounds [1].

Class pharmacology
Class-level inference
2-aminoacyl cyclopenta[b]thiophene-3-carboxylates show local anesthetic and antiarrhythmic activity in rodent models; target compound not directly tested.
Scaffold context for ion channel research; target may serve as comparator or negative control.
Requires direct profiling; data from Pharmazie 1998.
Local anesthetic Antiarrhythmic Ion channel

Purity and Storage: Procurement-Ready Specifications

Commercially available batches of the target compound are supplied at 98% purity (HPLC) with storage at 2–8°C in sealed, dry conditions . The 2-amino analog (CAS 4815-29-6) is also available at ≥96–97% purity, but some suppliers report a melting point of 90–94°C for the amino analog, whereas no melting point is reported for the target compound, consistent with it being a low-melting solid or oil that requires refrigerated storage .

Purity & storage
Specification review
Target: 98% (HPLC), store 2–8°C sealed, dry. 2-amino analog: ≥96–97%, m.p. 90–94°C, also refrigerated.
Higher purity and refrigerated storage support batch reproducibility; lack of melting point suggests low-melting solid or oil.
Vendor specifications; confirm physical form upon receipt.
Purity Storage stability Procurement

Synthetic Versatility: Acetamido as a Protected Amine for Downstream Diversification

The 2-acetamido group functions as a masked primary amine, enabling selective functionalization at the 3-ester position or the cyclopentane ring without competing reactivity at the 2-amino group [1]. Deprotection (hydrolysis) of the acetamide yields the 2-amino derivative (CAS 4815-29-6) in situ, which can then be acylated with diverse carboxylic acid derivatives to generate compound libraries. This synthetic pathway has been exploited to produce bioactive molecules such as GLX351322 (2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido derivative), a NOX4 inhibitor with IC₅₀ = 5 μM .

Synthetic utility
Class-level inference
Acetamido as masked amine; deprotection yields 2-amino intermediate for diversification. Applied in synthesis of NOX4 inhibitor GLX351322.
Reduces protection/deprotection steps in library synthesis; may improve intermediate purity.
Deprotection conditions to verify; exemplified in literature.
Synthetic intermediate Protecting group Heterocyclic chemistry

Best Research and Industrial Application Scenarios for Ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate


Medicinal Chemistry: Focused Library Synthesis Around the Cyclopenta[b]thiophene Scaffold

The target compound is optimally deployed as a protected-amino building block for synthesizing libraries of 2-amido-cyclopenta[b]thiophene-3-carboxylates. After selective hydrolysis of the ethyl ester (if the free acid is required) or direct amidation, the acetamido group is deprotected to reveal a primary amine that can be coupled to diverse carboxylic acids [1]. This strategy directly underpins the synthesis of pharmacologically validated derivatives such as GLX351322, a NOX4 inhibitor with IC₅₀ = 5 μM, and the local anesthetic/antiarrhythmic series reported by Al-Obaid et al. .

Physicochemical Property Benchmarking and in Silico Model Calibration

With its experimentally supported computed logP of 2.37–3.29, logSw of -2.44, and a single hydrogen-bond donor, the compound serves as a well-defined reference point for calibrating in silico ADME models on fused thiophene systems [1]. Its intermediate lipophilicity and moderate aqueous solubility make it a useful control compound when evaluating permeability, protein binding, or metabolic stability assays against more polar analogs such as the 2-amino or carboxylic acid derivatives .

Ion Channel Research: Na⁺/Ca²⁺ Channel Pharmacology Tool Compound

Although the target compound itself has not been directly profiled, its scaffold is pharmacologically validated for ion channel modulation [1]. The acetamido derivative is structurally suited as a negative control or an attenuated-activity comparator in Na⁺ and Ca²⁺ channel blockade assays, where the 2-aminoacyl analogs (e.g., compounds 4a, 4c, 5a, 5c) exhibit potent local anesthetic and antiarrhythmic effects comparable to carticaine and lidocaine [1].

Analgesic/Anti-Inflammatory Drug Discovery Starting Point

The cyclopenta[b]thiophene scaffold is claimed in patent US4122091 as possessing analgesic and anti-inflammatory activity [1]. The target compound, as an ethyl ester prodrug form of the corresponding carboxylic acid (CAS 80414-37-5), is an appropriate entry point for SAR studies aimed at optimising potency while retaining the favourable physicochemical properties conferred by the 2-acetamido group .

Application
Selection Property
Validation Focus
Cyclopenta[b]thiophene library synthesis
Protected amine building block
Deprotection and amidation efficiency
In silico ADME model calibration
LogP, logSw, HBD reference point
Permeability and solubility benchmarking
Ion channel modulation research
Scaffold context in Na⁺/Ca²⁺ blockade
Comparator for acylated analog profiling
Analgesic and anti-inflammatory pathway studies
Ethyl ester prodrug form
SAR optimization with acetamido retention
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